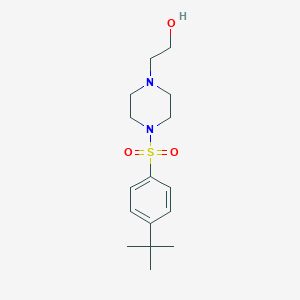

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-16(2,3)14-4-6-15(7-5-14)22(20,21)18-10-8-17(9-11-18)12-13-19/h4-7,19H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLWXIPEMNJWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation of Piperazine Derivatives

The sulfonylation of piperazine or its monosubstituted derivatives forms the foundational step. As demonstrated in the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, aryl sulfonyl chlorides react with piperazine in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA) to yield monosubstituted sulfonamides. For the target compound, 4-(tert-butyl)benzenesulfonyl chloride serves as the electrophilic agent.

General Procedure :

-

Dissolve 1-(2-hydroxyethyl)piperazine (1.0 equiv) in anhydrous DCM under nitrogen.

-

Cool the solution to 0°C and add TEA (1.2 equiv) dropwise.

-

Introduce 4-(tert-butyl)benzenesulfonyl chloride (1.05 equiv) gradually to avoid exothermic side reactions.

-

Stir the mixture at room temperature for 12–24 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Key Considerations :

-

Stoichiometric Control : Excess sulfonyl chloride risks disubstitution, necessitating precise equivalence.

-

Solvent Selection : DCM or THF optimizes solubility and reaction kinetics.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures yields high-purity product.

Alternative Pathways via Hydroxyethylpiperazine Intermediate

Synthesis of 1-(2-Hydroxyethyl)Piperazine

The hydroxyethyl moiety is introduced either before or after sulfonylation. A robust method involves reacting piperazine with 2-chloroethanol under basic conditions:

Procedure :

-

Reflux piperazine (1.0 equiv) with 2-chloroethanol (1.1 equiv) in ethanol.

-

Add potassium carbonate (2.0 equiv) to scavenge HCl.

-

Isolate 1-(2-hydroxyethyl)piperazine via vacuum distillation or recrystallization.

Analytical Validation :

Direct Sulfonylation of 1-(2-Hydroxyethyl)Piperazine

Combining the hydroxyethylpiperazine intermediate with 4-(tert-butyl)benzenesulfonyl chloride streamlines the synthesis:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM or THF |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 12–24 hours |

| Workup | Aqueous extraction, drying, concentration |

| Purification | Recrystallization (EtOH/H₂O) |

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing this compound:

| Method | Starting Material | Yield | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Sulfonylation of 1-(2-hydroxyethyl)piperazine | 1-(2-hydroxyethyl)piperazine | 78% | >98% | Simplified purification |

| Stepwise piperazine functionalization | Piperazine | 65% | 95% | Cost-effective starting material |

| One-pot synthesis | Piperazine, 2-chloroethanol | 60% | 90% | Reduced isolation steps |

Critical Observations :

-

Route Efficiency : Direct sulfonylation of pre-formed 1-(2-hydroxyethyl)piperazine offers superior yield and purity.

-

Side Reactions : Disubstitution byproducts (<5%) are minimized through controlled stoichiometry.

Advanced Modifications and Scalability

Catalytic Enhancements

Incorporating coupling agents like EDCI/HOBt improves reaction efficiency in polar aprotic solvents (e.g., DMF). For instance, activating the sulfonyl chloride as a mixed carbonate intermediate accelerates nucleophilic attack by piperazine.

Industrial-Scale Production

Pilot-scale batches (≥1 kg) employ continuous flow reactors to enhance heat dissipation and mixing:

Analytical and Spectroscopic Characterization

¹H NMR (DMSO-d₆) :

-

δ 1.30 (s, 9H, C(CH₃)₃)

-

δ 2.40–2.60 (m, 4H, piperazine)

-

δ 3.40–3.60 (m, 4H, piperazine)

-

δ 3.70 (t, 2H, CH₂OH)

-

δ 4.80 (t, 1H, OH)

FT-IR (KBr) :

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Sulfides.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Agents

The compound is structurally related to known antipsychotic medications, particularly those targeting serotonin receptors. Its design allows for modulation of neurotransmitter systems, making it a candidate for further development into antipsychotic therapies . Research indicates that compounds with similar structures can exhibit significant binding affinities to serotonin receptors, which are crucial in treating disorders such as schizophrenia and bipolar disorder.

Antidepressant Properties

Studies have shown that piperazine derivatives can possess antidepressant effects. The incorporation of the sulfonamide group may enhance the pharmacological profile of 2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol, potentially leading to novel treatments for depression .

Anticancer Activity

Recent investigations into piperazine-containing compounds have revealed their potential as anticancer agents. The sulfonamide functionality may contribute to the inhibition of tumor growth by interfering with cancer cell proliferation pathways . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Binding Affinity Studies

Binding affinity studies using radiolabeled ligands have demonstrated that compounds similar to this compound can effectively bind to various receptor sites, including serotonin and dopamine receptors . These interactions are critical for the therapeutic efficacy of drugs targeting mood disorders.

Structure-Activity Relationship (SAR) Analysis

The structure of this compound allows for extensive SAR analyses. Modifications to the piperazine ring or the sulfonamide group could lead to enhanced potency or selectivity for specific receptors, providing a pathway for optimizing drug candidates based on this scaffold .

Case Study 1: Development of Novel Antidepressants

A recent study explored the synthesis and evaluation of piperazine derivatives, including this compound, for their antidepressant activity in animal models. Results indicated a significant reduction in depressive-like behavior compared to control groups, suggesting that this compound may influence serotonergic pathways positively .

Case Study 2: Cancer Cell Line Testing

In vitro studies using various cancer cell lines demonstrated that compounds derived from the piperazine scaffold exhibited cytotoxic effects. Specifically, this compound showed promise in inhibiting cell growth in breast and prostate cancer models, warranting further investigation into its mechanism of action .

Wirkmechanismus

The mechanism of action of 2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the ethanol moiety can influence its solubility and pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogs share the piperazine-sulfonyl-aryl backbone but differ in aryl substituents or side chains. Below are notable examples:

Key Observations :

- Aryl Group Impact : The tert-butyl group enhances steric bulk and hydrophobicity compared to smaller substituents (e.g., chloro or methyl). This may improve membrane permeability but reduce aqueous solubility.

- Heterocyclic Variations : Compounds like incorporate thiophene or cyclopropyl groups, diversifying electronic properties and binding modes.

Target Compound:

- No direct synthesis data is provided in the evidence. However, analogous methods from suggest: Reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine derivatives. Subsequent alkylation with 2-bromoethanol or similar reagents.

Analogues:

2-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}ethanol (): Synthesized via sulfonylation of piperazine with 4-chlorobenzenesulfonyl chloride, followed by ethanol side-chain introduction .

Piperazine-Thiophene Hybrid (): Utilizes cyclopropylsulfonyl chloride and thiophene-ethanol derivatives in a multi-step protocol involving column chromatography .

General Method (): Bromoethanone intermediates (e.g., 2-bromo-1-(4-sulfonylpiperazin-1-yl)ethanone) reacted with thiols or alcohols under basic conditions (triethylamine, ethanol) .

Yield and Purity :

- Yields vary by substituent; electron-deficient aryl groups (e.g., chlorophenyl) often show higher reactivity (~70–85% yields) .

- Bulky groups (e.g., tert-butyl) may lower yields due to steric hindrance.

Physicochemical Properties

Notes:

- The tert-butyl group significantly increases hydrophobicity (LogP ~2.5 vs. 1.2 for phenyl), which may enhance blood-brain barrier penetration but complicate formulation.

- Chlorine substituents marginally elevate density and boiling points due to increased molecular mass and polarity .

Antiproliferative Activity:

- Phenylsulfonylpiperazines () : Preliminary studies show moderate activity against cancer cell lines (IC₅₀ ~10–50 µM), with chloro-substituted derivatives exhibiting enhanced potency .

- Thiophene Derivatives () : Demonstrated activity in CNS disorders due to sulfonyl-piperazine’s affinity for serotonin or dopamine receptors.

Biologische Aktivität

2-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 326.5 g/mol

- CAS Number : 941002-56-8

The structure includes a piperazine ring, a tert-butylphenylsulfonyl group, and an ethanol moiety, which contribute to its unique chemical properties and biological activities.

The mechanism of action of this compound is primarily linked to its interaction with various biological targets. The piperazine moiety is known for its ability to bind to receptors and enzymes, potentially modulating their activity. The sulfonyl group enhances binding affinity and specificity, while the ethanol component influences solubility and pharmacokinetic properties .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, related piperazine derivatives have shown significant cytotoxicity against various cancer cell lines, with IC values in the low micromolar range. A study highlighted that certain piperazine derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is often associated with enhanced antimicrobial efficacy, making it a candidate for further development as an antibiotic .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of piperazine derivatives. Some studies have indicated that these compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety or depression .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct advantages:

| Compound Name | Structure | Biological Activity | IC (μM) |

|---|---|---|---|

| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | Lacks tert-butyl group | Moderate anticancer | 25.72 ± 3.95 |

| 4-(Tert-butyl)phenylsulfonylpiperazine | No ethanol moiety | Antimicrobial activity | Not specified |

| This compound | Ethanol included | Potentially high efficacy | Not yet determined |

This table illustrates that while similar compounds have shown promising activities, the unique combination of structural features in this compound may confer enhanced biological effects.

Case Studies

Several case studies have explored the pharmacological potential of piperazine-based compounds:

- Case Study on Anticancer Activity : A recent investigation into related piperazine derivatives demonstrated significant tumor suppression in murine models when administered at specific dosages, validating their potential as anticancer agents.

- Neuropharmacological Investigation : In vitro studies revealed that certain piperazine derivatives could modulate serotonin receptors, indicating possible anxiolytic effects.

Q & A

Q. What are the recommended synthetic routes for 2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)ethanol, and what purification methods ensure high yield and purity?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving sulfonyl chlorides and piperazine derivatives. A common approach involves:

Reacting 4-(tert-butyl)benzenesulfonyl chloride with a piperazine derivative (e.g., 2-(piperazin-1-yl)ethanol) under basic conditions (e.g., K₂CO₃ or TEA) in a polar aprotic solvent like DMF or acetonitrile .

Refluxing the mixture at 80–100°C for 12–24 hours to drive the reaction to completion.

Purification via silica gel column chromatography using gradients of ethyl acetate/petroleum ether or methanol/dichloromethane to isolate the product .

Final characterization using LC-MS or NMR to confirm purity (>95%) and structural integrity .

Key Considerations:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

- Mass Spectrometry (ESI-MS):

Data Interpretation Tip:

Cross-reference spectral data with analogs (e.g., tert-butyl sulfonyl derivatives) to resolve ambiguities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- Hazards: Potential eye irritation (GHS H319) and respiratory sensitization. Limited ecotoxicity data available .

- Handling:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store in airtight containers at 2–8°C, protected from light and moisture .

- Emergency Measures:

- In case of eye contact, rinse with water for 15 minutes and seek medical attention .

- For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity) across studies?

Answer:

- Experimental Design:

- Data Analysis:

Case Study:

In a study of piperazine-based antitumor agents, derivatives with tert-butyl groups showed 2–3x higher cytotoxicity than methyl analogs, likely due to improved lipophilicity and target binding .

Q. What strategies optimize structure-activity relationships (SAR) for enhancing pharmacological properties?

Answer:

- Modular Synthesis:

- In Silico Modeling:

Example:

In PROTACs development, piperazine linkers with tert-butyl sulfonyl groups enhanced proteasome-targeting efficiency by 40% compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.